3-Bromo-4-chloroquinoline-8-carbonitrile
Description
3-Bromo-4-chloroquinoline-8-carbonitrile is a halogenated quinoline derivative characterized by a bromine atom at position 3, a chlorine atom at position 4, and a carbonitrile group at position 8 of the quinoline scaffold. Its molecular formula is C₁₀H₄BrClN₂, with a molar mass of 279.51 g/mol (inferred from analogous compounds in ).
Properties
CAS No. |
1334499-67-0 |
|---|---|
Molecular Formula |
C10H4BrClN2 |
Molecular Weight |
267.51 |
IUPAC Name |
3-bromo-4-chloroquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-8-5-14-10-6(4-13)2-1-3-7(10)9(8)12/h1-3,5H |
InChI Key |
RSHVZNFXVWFVCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)C(=C(C=N2)Br)Cl)C#N |
Synonyms |
3-broMo-4-chloroquinoline-8-carbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positioning. Key analogs include:
Key Insights :
- Halogen Positioning: Bromine at C3 (target compound) vs.
- Functional Group Additions: The nitro group in 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile enhances electrophilicity, making it more reactive in synthetic applications compared to the target compound .
Impact of Additional Functional Groups
Fluoro-Substituted Analogs
6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6) incorporates fluorine at C8. Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability, making this analog more suitable for medicinal chemistry than the target compound .
Hydroxy and Methoxy Derivatives
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 32608-29-0) features hydroxyl and methoxy groups, increasing polarity and solubility. This contrasts with the hydrophobic profile of the target compound, which may limit aqueous solubility .
Physicochemical Properties
While direct data on the target compound is scarce, inferences can be drawn from analogs:
- 4-Bromoquinoline-8-carbonitrile (CAS 1020743-28-5) has a predicted density of 1.66 g/cm³ and boiling point of 379.7°C . The addition of chlorine in the target compound likely increases its molecular weight and density slightly.
- 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile has a molar mass of 312.5 g/mol, with storage recommendations at 2–8°C due to sensitivity to moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
